Commercial Purity: 97–98% vs. 95% for the C5-Unsubstituted Parent Scaffold — A Critical Input-Quality Gate for Reproducible SAR
The target compound is commercially supplied at 97% purity (Chemenu, catalog CM287819) to NLT 98% purity (MolCore, catalog MC677248) . In contrast, the unsubstituted core scaffold 6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one (CAS 16372-07-9) is typically supplied at only 95% purity from the same vendor . This represents a ≥2–3% absolute purity advantage for the fluorophenyl-substituted compound, reducing the impurity burden that could confound biological assay interpretation or require additional purification before use.
| Evidence Dimension | Commercial purity specification (vendor QC) |
|---|---|
| Target Compound Data | 97% (Chemenu) to ≥98% (MolCore) |
| Comparator Or Baseline | 6,7-Dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one (CAS 16372-07-9): 95% (Chemenu) |
| Quantified Difference | ≥2–3 absolute percentage points higher purity |
| Conditions | Vendor certificate of analysis specifications; HPLC/LCMS purity determination |
Why This Matters
For procurement decisions, a purity difference of 2–3% directly translates to a lower burden of unidentified impurities in downstream biochemical and cellular assays, reducing the risk of false positives or negatives in SAR campaigns — particularly relevant when this compound serves as a key intermediate or reference standard.
